molecular formula C14H12Cl2N2O2 B12200615 2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B12200615
M. Wt: 311.2 g/mol
InChI Key: MCUVHAMVQGLASN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a benzoxazole moiety attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Chlorination: The benzene ring is chlorinated at the 2 and 4 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amide Formation: The final step involves the coupling of the chlorinated benzene ring with the benzoxazole moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving benzamide derivatives.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.

    Chemical Biology: The compound can serve as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,1-benzoxazol-3-yl)benzamide
  • 2,4-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-3-yl)benzamide
  • 2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)benzamide

Uniqueness

2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to the specific arrangement of the benzoxazole moiety and the chlorine substituents on the benzene ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

2,4-dichloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C14H12Cl2N2O2/c15-8-5-6-9(11(16)7-8)13(19)17-14-10-3-1-2-4-12(10)18-20-14/h5-7H,1-4H2,(H,17,19)

InChI Key

MCUVHAMVQGLASN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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